Cas no 2171944-10-6 (2-ethyl-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanamidobutanoic acid)

2-ethyl-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanamidobutanoic acid structure
2171944-10-6 structure
商品名:2-ethyl-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanamidobutanoic acid
CAS番号:2171944-10-6
MF:C28H36N2O5
メガワット:480.595848083496
CID:6290399
PubChem ID:165516813

2-ethyl-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanamidobutanoic acid 化学的及び物理的性質

名前と識別子

    • 2-ethyl-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanamidobutanoic acid
    • EN300-1517838
    • 2-ethyl-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanamido]butanoic acid
    • 2171944-10-6
    • インチ: 1S/C28H36N2O5/c1-6-28(7-2,25(32)33)30-24(31)16-23(27(3,4)5)29-26(34)35-17-22-20-14-10-8-12-18(20)19-13-9-11-15-21(19)22/h8-15,22-23H,6-7,16-17H2,1-5H3,(H,29,34)(H,30,31)(H,32,33)
    • InChIKey: LUUXYHAWLWQNAZ-UHFFFAOYSA-N
    • ほほえんだ: O(C(NC(CC(NC(C(=O)O)(CC)CC)=O)C(C)(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 480.26242225g/mol
  • どういたいしつりょう: 480.26242225g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 35
  • 回転可能化学結合数: 11
  • 複雑さ: 735
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • 疎水性パラメータ計算基準値(XlogP): 5.3

2-ethyl-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanamidobutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1517838-5000mg
2-ethyl-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanamido]butanoic acid
2171944-10-6
5000mg
$9769.0 2023-09-27
Enamine
EN300-1517838-2500mg
2-ethyl-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanamido]butanoic acid
2171944-10-6
2500mg
$6602.0 2023-09-27
Enamine
EN300-1517838-0.05g
2-ethyl-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanamido]butanoic acid
2171944-10-6
0.05g
$2829.0 2023-06-05
Enamine
EN300-1517838-0.1g
2-ethyl-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanamido]butanoic acid
2171944-10-6
0.1g
$2963.0 2023-06-05
Enamine
EN300-1517838-2.5g
2-ethyl-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanamido]butanoic acid
2171944-10-6
2.5g
$6602.0 2023-06-05
Enamine
EN300-1517838-10.0g
2-ethyl-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanamido]butanoic acid
2171944-10-6
10g
$14487.0 2023-06-05
Enamine
EN300-1517838-0.5g
2-ethyl-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanamido]butanoic acid
2171944-10-6
0.5g
$3233.0 2023-06-05
Enamine
EN300-1517838-1.0g
2-ethyl-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanamido]butanoic acid
2171944-10-6
1g
$3368.0 2023-06-05
Enamine
EN300-1517838-500mg
2-ethyl-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanamido]butanoic acid
2171944-10-6
500mg
$3233.0 2023-09-27
Enamine
EN300-1517838-10000mg
2-ethyl-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanamido]butanoic acid
2171944-10-6
10000mg
$14487.0 2023-09-27

2-ethyl-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanamidobutanoic acid 関連文献

2-ethyl-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanamidobutanoic acidに関する追加情報

Research Brief on 2-ethyl-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanamidobutanoic acid (CAS: 2171944-10-6)

The compound 2-ethyl-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanamidobutanoic acid (CAS: 2171944-10-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its complex structure incorporating a fluorenylmethoxycarbonyl (Fmoc) protecting group, is primarily utilized in peptide synthesis and drug development. The Fmoc group is widely recognized for its role in solid-phase peptide synthesis (SPPS), offering stability under basic conditions and ease of removal under mild conditions. This makes the compound a valuable intermediate in the production of therapeutic peptides and peptidomimetics.

Recent studies have focused on optimizing the synthesis and application of 2-ethyl-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanamidobutanoic acid. A 2023 publication in the Journal of Medicinal Chemistry highlighted its use in the development of novel protease inhibitors. The study demonstrated that the compound's unique steric and electronic properties enhance binding affinity to target enzymes, thereby improving inhibitory efficacy. Additionally, the incorporation of the 4,4-dimethylpentanamido moiety was found to confer metabolic stability, addressing a common challenge in peptide-based therapeutics.

Another key area of research involves the compound's role in the synthesis of peptide-drug conjugates (PDCs). A recent preprint on bioRxiv detailed its application in the construction of PDCs for targeted cancer therapy. The Fmoc-protected amino acid derivative served as a critical linker, enabling the conjugation of cytotoxic agents to tumor-homing peptides. The study reported enhanced tumor specificity and reduced off-target effects, underscoring the compound's potential in precision medicine. Furthermore, the robustness of the Fmoc group facilitated efficient purification and characterization of the conjugates, streamlining the drug development process.

In addition to its therapeutic applications, 2-ethyl-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanamidobutanoic acid has been investigated for its utility in material science. A 2024 study in ACS Biomaterials Science & Engineering explored its use in the design of self-assembling peptide hydrogels. The compound's amphiphilic nature and ability to form stable β-sheet structures were leveraged to create hydrogels with tunable mechanical properties. These hydrogels exhibited excellent biocompatibility and were proposed as scaffolds for tissue engineering and drug delivery systems.

Despite these advancements, challenges remain in the large-scale production and application of this compound. Issues such as cost-effectiveness, scalability of synthesis, and potential side reactions during deprotection warrant further investigation. Ongoing research aims to address these limitations through the development of novel synthetic routes and the exploration of alternative protecting groups. Collaborative efforts between academia and industry are expected to drive innovation in this space, paving the way for broader adoption of 2-ethyl-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanamidobutanoic acid in both therapeutic and material applications.

In conclusion, 2-ethyl-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanamidobutanoic acid (CAS: 2171944-10-6) represents a versatile and promising tool in chemical biology and pharmaceutical research. Its applications span peptide synthesis, drug development, and material science, with recent studies highlighting its potential to address unmet medical needs. Continued research and optimization will be crucial to fully realize its capabilities and overcome existing challenges.

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